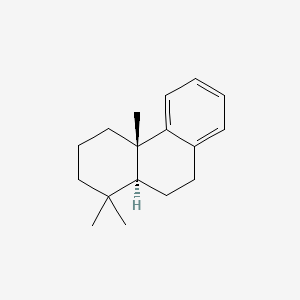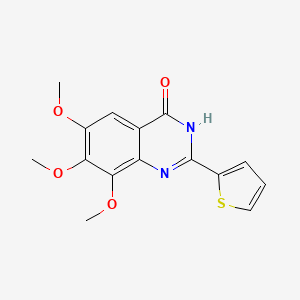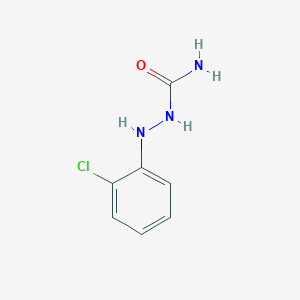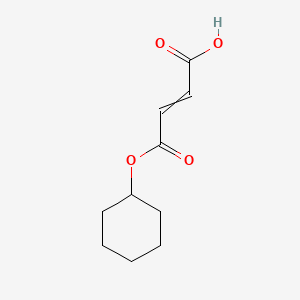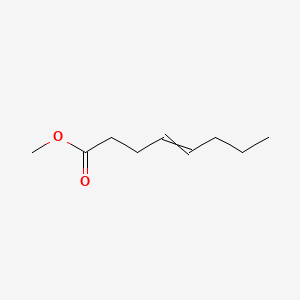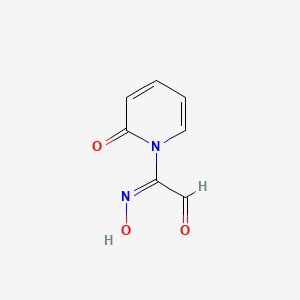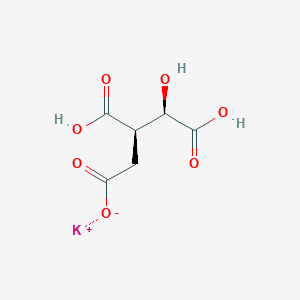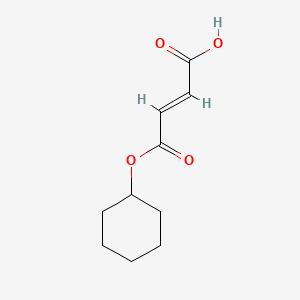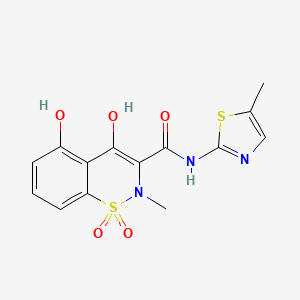
4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Hydroxy Meloxicam is a derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis . The compound is characterized by the presence of a hydroxyl group at the 5’ position, which distinguishes it from its parent compound, Meloxicam .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hydroxy Meloxicam typically involves the hydroxylation of Meloxicam. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods: In industrial settings, the production of 5’-Hydroxy Meloxicam may involve large-scale hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: 5’-Hydroxy Meloxicam undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Meloxicam.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to Meloxicam.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
5’-Hydroxy Meloxicam has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of 5’-Hydroxy Meloxicam is similar to that of Meloxicam. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX, 5’-Hydroxy Meloxicam reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
類似化合物との比較
Meloxicam: The parent compound, used widely as an NSAID.
Piroxicam: Another NSAID in the oxicam class, with similar anti-inflammatory properties.
Tenoxicam: An oxicam derivative with a longer half-life and similar therapeutic uses.
Uniqueness: 5’-Hydroxy Meloxicam is unique due to the presence of the hydroxyl group at the 5’ position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other oxicam derivatives .
特性
分子式 |
C14H13N3O5S2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-7-6-15-14(23-7)16-13(20)11-12(19)10-8(18)4-3-5-9(10)24(21,22)17(11)2/h3-6,18-19H,1-2H3,(H,15,16,20) |
InChIキー |
QQKLZJSQYNDETQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S(=O)(=O)N2C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



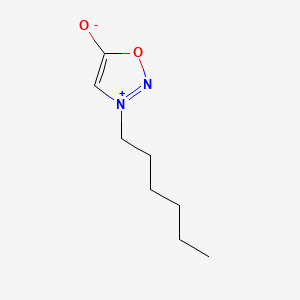
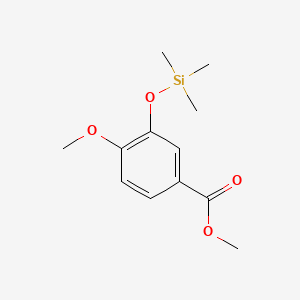

![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

